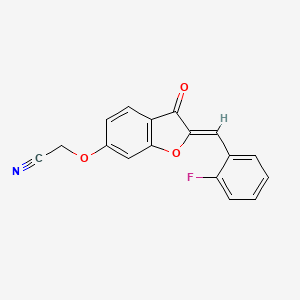

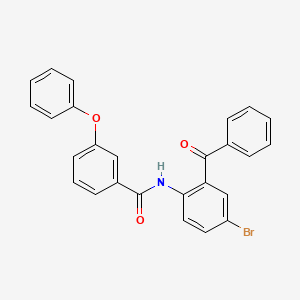

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Antidepressant and Anxiolytic-Like Effects : A study by Pytka et al. (2015) explored the pharmacological properties of two phenylpiperazine derivatives, demonstrating potent antidepressant-like and anxiolytic-like activities. This research suggests potential therapeutic applications for mood disorders (Pytka et al., 2015).

Characterization and Metabolism : Power et al. (2014) investigated the synthesis, characterization, and in vitro metabolism of legal highs including methoxypiperamide, a compound structurally similar to the one of interest. This research is significant for understanding the chemical and metabolic properties of these substances (Power et al., 2014).

High-Affinity 5-HT1A Serotonin Ligands : Glennon et al. (1988) synthesized a series of 4-substituted 1-arylpiperazines to develop agents with high affinity for 5-HT1A sites, an important aspect for psychopharmacological research (Glennon et al., 1988).

Angiotensin II Receptor Imaging : Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists useful for imaging AT1 receptors, an application relevant to cardiovascular research (Hamill et al., 1996).

Sigma(1) Receptor Activity : Berardi et al. (2005) researched the sigma(1) receptor binding activity of methylpiperidines, providing insights into potential neurological and oncological applications (Berardi et al., 2005).

ABCB1 Inhibitors : Colabufo et al. (2008) studied ABCB1 inhibitors, where the basic nuclei of N-4-methylpiperazine showed potent inhibitory activity, relevant for cancer research and therapy (Colabufo et al., 2008).

Topical Drug Delivery : Rautio et al. (2000) synthesized and evaluated methylpiperazinylacyloxyalkyl esters for topical drug delivery, indicating potential for improved pharmaceutical formulations (Rautio et al., 2000).

Quantification of [18F]MPPF Binding : Passchier et al. (2001) conducted a study on the quantification of [18F]MPPF binding to 5-HT1A receptors in the human brain, important for neuroimaging and understanding serotonergic function (Passchier et al., 2001).

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for the treatment of various neurological conditions .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptor. These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

It is known that the compound has a significant affinity for the alpha1-adrenergic receptor, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm .

Action Environment

It is known that the compound’s interaction with its target, the alpha1-adrenergic receptor, can be influenced by various factors, including the presence of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-17-5-6-20(15-18(17)2)23(27)24-16-22(26-13-11-25(3)12-14-26)19-7-9-21(28-4)10-8-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXLBPPWFDPTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)

![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)

![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2832536.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2832537.png)

![2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol](/img/structure/B2832538.png)